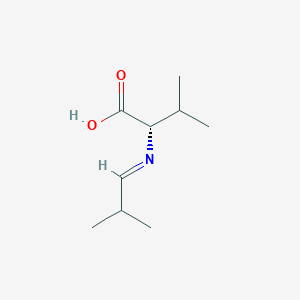
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a conjugated system involving a phenyl ring substituted with two methyl groups and an enone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of 3,4-dimethylbenzaldehyde with acetylacetone under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,4-dimethylbenzaldehyde and acetylacetone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone can be reduced to the corresponding alcohol or alkane using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Applications De Recherche Scientifique
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines in biological systems. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(E)-4-phenyl-4-oxobut-2-enoic acid: Lacks the methyl groups on the phenyl ring.
(E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoic acid: Contains methoxy groups instead of methyl groups.
(E)-4-(3,4-dichlorophenyl)-4-oxobut-2-enoic acid: Contains chlorine atoms instead of methyl groups.
Comparison: (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its reactivity and biological activity. The methyl groups can affect the compound’s electronic properties and steric hindrance, leading to differences in its chemical behavior and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-5+ |
Clé InChI |
WKLVCCFVWXJZFO-AATRIKPKSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


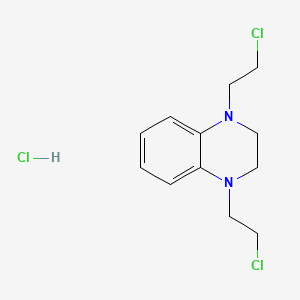
![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)
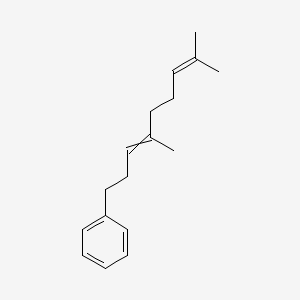

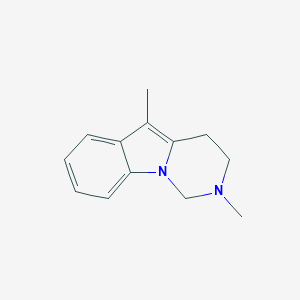



![1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B14719029.png)
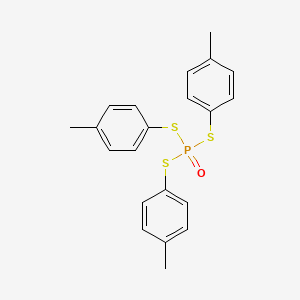
![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
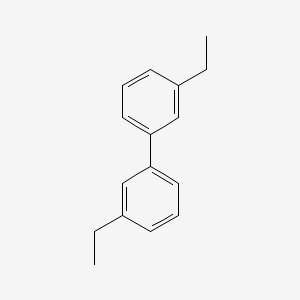
![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)
